1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine
Description
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine (hereafter referred to as Compound X) is a triazolopyrimidine derivative featuring a 3-ethyl-substituted triazole ring fused to a pyrimidine core. At the 7-position of the heterocyclic system, a piperazine moiety is attached, further substituted with a 3-fluorobenzoyl group.
Below, we systematically compare Compound X with these analogs.
Properties
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c1-2-25-16-14(21-22-25)15(19-11-20-16)23-6-8-24(9-7-23)17(26)12-4-3-5-13(18)10-12/h3-5,10-11H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYZTEMNYMYKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole-fused pyrazines and pyridazines, have been reported to exhibit medicinal chemistry applications, including c-met inhibition or gaba a modulating activity.
Mode of Action
For instance, some compounds inhibit the c-Met protein kinase, which plays a crucial role in cellular growth and differentiation.
Biological Activity
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula for this compound is , and its structure includes a triazolopyrimidine moiety linked to a piperazine ring. The presence of the fluorobenzoyl group enhances its pharmacological properties.
Synthesis
The synthesis of triazolopyrimidine derivatives often employs multi-component reactions. For instance, one study reported the synthesis of various triazolo derivatives through a one-pot reaction involving aromatic aldehydes and ethyl acetoacetate, confirming structures via techniques such as NMR and X-ray crystallography .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of triazolopyrimidine derivatives. For example, compounds similar to our target compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | MDA-MB-231 | 17.83 |
| 4j | MCF-7 | 19.73 |
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
These results indicate that modifications in the triazolo and piperazine structures can lead to enhanced cytotoxicity against cancer cells .
The mechanism by which these compounds exert their effects is still under investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells and inhibit cell proliferation by disrupting critical cellular processes. For instance, triazolopyrimidine derivatives have been shown to interact with DNA and induce photocleavage activity, which may contribute to their antitumor effects .
Antiviral and Antibacterial Properties
Beyond antitumor activity, some derivatives of triazolopyrimidines have demonstrated antiviral and antibacterial properties. The antibacterial activity was evaluated against various pathogenic bacteria, revealing promising results that warrant further exploration in drug development contexts .
Case Studies
- Antitumor Efficacy : In a study focusing on the cytotoxic effects of synthesized triazolo derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like Cisplatin .
- Antiviral Screening : Another study assessed the antiviral potential of related triazolopyrimidine derivatives against viral infections, demonstrating effective inhibition rates that suggest a viable pathway for therapeutic applications .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research has indicated that triazolo-pyrimidine derivatives can exhibit significant anticancer properties. The compound is believed to interfere with cellular proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth.
- Case studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer, suggesting a promising role in cancer therapy.
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent. Studies indicate that it possesses activity against both gram-positive and gram-negative bacteria.
- Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
Neurological Applications
- Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
- Research into its effects on cognitive function is ongoing, with early results indicating improvements in memory and learning in animal models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the triazolo-pyrimidine core can significantly influence its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Ethyl group | Enhances lipophilicity and cellular uptake |
| Fluorobenzoyl group | Increases binding affinity to target receptors |
Toxicology and Safety
Toxicological assessments are essential for evaluating the safety profile of this compound. Current studies focus on:
- Acute toxicity : Determining lethal doses in animal models.
- Chronic exposure : Evaluating long-term effects on organ systems.
These studies are critical for advancing the compound toward clinical trials.
Comparison with Similar Compounds
Comparison with RG7774 (CB2R Agonist)
RG7774 ((S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol) shares the triazolo[4,5-d]pyrimidine core with Compound X but differs in substituents:
- Core substitution : RG7774 has a 5-tert-butyl group and a tetrazole-methyl side chain at position 3, whereas Compound X features a simpler 3-ethyl group.
- 7-position substitution : RG7774 incorporates a pyrrolidin-3-ol moiety, while Compound X uses a piperazine ring with a 3-fluorobenzoyl group.
- Pharmacology : RG7774 is a potent CB2R agonist with demonstrated efficacy in retinal disease models due to its high selectivity over CB1R, avoiding psychotropic effects . The 3-fluorobenzoyl group in Compound X may enhance lipophilicity and influence target selectivity, though this requires experimental validation.
Comparison with VAS2870 (NADPH Oxidase Inhibitor)
VAS2870 (1,3-benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) is a triazolopyrimidine derivative with a benzoxazole-benzyl substituent at position 3 and a sulfide group at position 5. Key differences include:
- Substituent effects : The benzoxazole-benzyl group in VAS2870 contributes to its NADPH oxidase inhibitory activity, while Compound X’s 3-ethyl group and fluorobenzoyl-piperazine may favor interactions with GPCRs or kinases.
- Electron-withdrawing groups : The 3-fluorine in Compound X could enhance metabolic stability compared to VAS2870’s sulfide, which may be prone to oxidation .
Comparison with Adenosine A2A Receptor Modulators
A triazolopyrimidine-based A2AR modulator (1-[4-(3-benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-3-(4-trifluoromethylphenyl)-urea) highlights the role of bulky aryl groups:
- 3-position substitution : The benzyl group in the A2AR modulator contrasts with Compound X’s ethyl group, suggesting steric hindrance differences in receptor binding.
- 7-position substitution: The urea-phenylamino group in the modulator vs. Compound X’s fluorobenzoyl-piperazine indicates divergent pharmacophores for adenosine receptor vs.
Comparison with Propylthio-Substituted Derivatives
Derivatives such as Compound 9 (tert-butyl(2-((3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate) and Compound 15 (indole-ethyl-substituted analog) demonstrate:
- Thioether vs. fluorobenzoyl groups : Propylthio substituents enhance electron density and may influence redox activity, whereas the fluorobenzoyl group in Compound X could improve membrane permeability .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
